molecular formula C41H64N6O6 B15127208 L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)

L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)

Cat. No.: B15127208
M. Wt: 737.0 g/mol
InChI Key: WPMLWSSGXRAAGY-XEZVPTFPSA-N
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Description

L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of amide bonds, cyclohexyl group incorporation, and the introduction of phenylalanyl and heptyl groups. Common reagents used in these reactions may include coupling agents like EDCI or DCC, protecting groups for amines and carboxylic acids, and various solvents such as DMF or DCM.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using reagents like PCC or KMnO4.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like LiAlH4 or NaBH4.

    Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in DCM, KMnO4 in aqueous solution.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides in polar aprotic solvents, nucleophiles in basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules, in catalysis, or as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological molecules, potential as a drug candidate, or as a probe in biochemical assays.

    Medicine: Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Aspartamide derivatives: Compounds with similar core structures but different functional groups.

    Cyclohexyl-containing peptides: Molecules featuring cyclohexyl groups and peptide bonds.

    Phenylalanyl-based compounds: Molecules incorporating phenylalanyl residues.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C41H64N6O6

Molecular Weight

737.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1-aminocyclohexa-2,4-dien-1-yl)-2-(cyclohexanecarbonylamino)propanoyl]amino]-N-[3-hydroxy-7-methyl-5-(3-methylbutylcarbamoyl)-1-phenyloctan-2-yl]butanediamide

InChI

InChI=1S/C41H64N6O6/c1-27(2)18-21-44-37(50)31(22-28(3)4)24-35(48)32(23-29-14-8-5-9-15-29)45-39(52)33(25-36(42)49)46-40(53)34(26-41(43)19-12-7-13-20-41)47-38(51)30-16-10-6-11-17-30/h5,7-9,12-15,19,27-28,30-35,48H,6,10-11,16-18,20-26,43H2,1-4H3,(H2,42,49)(H,44,50)(H,45,52)(H,46,53)(H,47,51)/t31?,32?,33-,34-,35?,41?/m0/s1

InChI Key

WPMLWSSGXRAAGY-XEZVPTFPSA-N

Isomeric SMILES

CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O

Canonical SMILES

CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O

Origin of Product

United States

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